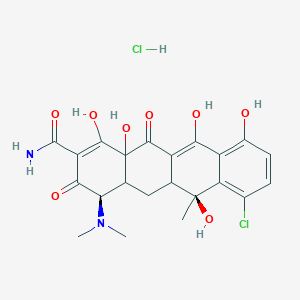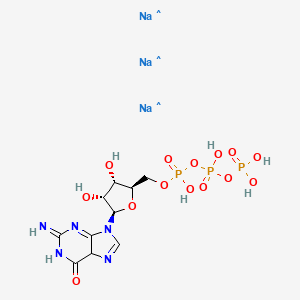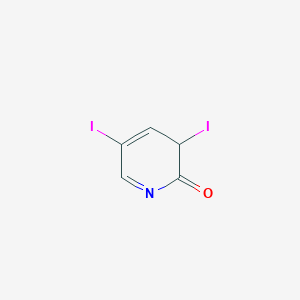
Adenosine 5'-(trihydrogen diphosphate), P'-beta-D-glucopyranosyl ester, disodium salt (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-(trihydrogen diphosphate), P’-beta-D-glucopyranosyl ester, disodium salt (9CI) is a chemical compound with the molecular formula C16H23N5Na2O15P2 and a molecular weight of 633.31 g/mol It is a white to off-white powder that is soluble in water . Adenosine 5’-Diphosphoglucose is widely used as a glucose donor in various biochemical processes, including starch synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Adenosine 5’-(trihydrogen diphosphate), P’-beta-D-glucopyranosyl ester, disodium salt can be synthesized through enzymatic reactions involving adenosine triphosphate (ATP) and glucose-1-phosphate. The reaction is catalyzed by the enzyme ADP-glucose pyrophosphorylase, which facilitates the transfer of glucose from glucose-1-phosphate to ATP, forming ADP-glucose and pyrophosphate .
Industrial Production Methods
Industrial production of Adenosine 5’-Diphosphoglucose typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzyme ADP-glucose pyrophosphorylase, leading to the efficient production of ADP-glucose . The compound is then purified through various chromatographic techniques to achieve high purity levels.
化学反应分析
Types of Reactions
Adenosine 5’-Diphosphoglucose undergoes several types of chemical reactions, including:
Glycosylation Reactions: It acts as a glucose donor in glycosylation reactions, where it transfers glucose to acceptor molecules such as proteins and lipids.
Hydrolysis: The compound can be hydrolyzed to produce glucose and adenosine diphosphate (ADP).
Common Reagents and Conditions
Glycosylation Reactions: These reactions typically require the presence of glycosyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C).
Hydrolysis: Hydrolysis reactions can be catalyzed by acid or enzymatic conditions, often using glycosidases.
Major Products Formed
科学研究应用
Adenosine 5’-Diphosphoglucose has a wide range of scientific research applications, including:
Biochemistry: It is used as a substrate in the study of glycosylation processes and enzyme kinetics.
Molecular Biology: The compound is used in the synthesis of glycogen and starch, making it valuable in research on carbohydrate metabolism.
Industry: Adenosine 5’-Diphosphoglucose is used in the production of bio-based materials and bioplastics.
作用机制
Adenosine 5’-Diphosphoglucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules . This process is essential for the synthesis of glycogen and starch, as well as the modification of proteins and lipids . The molecular targets involved in these pathways include various glycosyltransferases and glycosidases .
相似化合物的比较
Adenosine 5’-Diphosphoglucose is unique in its ability to act as a glucose donor in glycosylation reactions. Similar compounds include:
Uridine 5’-Diphosphoglucose (UDPG): Functions as a glucose donor in the synthesis of glycogen and glycoproteins.
Guanosine 5’-Diphosphoglucose (GDPG): Involved in the synthesis of polysaccharides in certain bacteria.
Cytidine 5’-Diphosphoglucose (CDPG): Used in the synthesis of bacterial cell wall components.
Adenosine 5’-Diphosphoglucose is distinct due to its specific role in starch and glycogen synthesis in plants and certain bacteria .
属性
分子式 |
C10H10N5O6P2- |
|---|---|
分子量 |
358.16 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methyl phosphoroso phosphate |
InChI |
InChI=1S/C10H11N5O6P2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(20-7)3-19-23(17,18)21-22-16/h1-2,4-7H,3H2,(H,17,18)(H2,11,12,13)/p-1/t6-,7+/m0/s1 |
InChI 键 |
DQEAFXHUFWMZFR-NKWVEPMBSA-M |
手性 SMILES |
C1=C[C@@H](O[C@@H]1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N |
规范 SMILES |
C1=CC(OC1COP(=O)([O-])OP=O)N2C=NC3=C(N=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)


![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)

![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)


![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)

